1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Description
Stereochemical Features
The compound lacks stereogenic centers due to the planar pyrazole ring and symmetrical substituent placement. The 1-methyl group on N1 and the 3-(trifluoromethyl) substituent fix the spatial arrangement, eliminating geometric isomerism.
Tautomerism in Pyrazole Derivatives
Pyrazoles exhibit annular prototropic tautomerism , where hydrogen shifts between N1 and N2. For this compound:
- 1H-Pyrazole Form: The hydrogen resides on N1, stabilized by electron-withdrawing substituents (trifluoromethyl groups) that reduce electron density at N2.
- Potential 2H-Pyrazole Form: Less favored due to steric hindrance from the 1-methyl group and electronic effects of the trifluoromethyl substituents.
Experimental Evidence:
- Solid-state NMR and X-ray crystallography studies on analogous trifluoromethyl-substituted pyrazoles show predominant 1H tautomers.
- Computational studies (DFT) confirm that electron-withdrawing groups stabilize the 1H form by directing electron density away from N2.
Comparative Analysis with Related Pyrazole Derivatives
Table 2 contrasts key properties of structurally similar compounds:
Key Observations:
- Electron-Withdrawing Effects: Trifluoromethyl groups enhance stability of the 1H tautomer compared to methyl-substituted analogs.
- Steric Influence: The 1-methyl group prevents tautomerization to the 2H form by occupying N1.
- Thermal Stability: Higher melting points in trifluoromethyl derivatives correlate with stronger intermolecular hydrogen bonding involving the carboxylic acid group.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O3/c1-21-10(8(11(22)23)9(20-21)13(17,18)19)24-7-4-2-3-6(5-7)12(14,15)16/h2-5H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTGQSZJFZSRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.
- Chemical Formula : C₁₃H₈F₆N₂O₃
- Molecular Weight : 396.28 g/mol
- CAS Number : 158712-29-9
- Melting Point : 192–194 °C
The biological activity of this compound primarily stems from its interaction with various enzymes and receptors in the body. Notably, it has been studied for its potential as an anti-inflammatory agent, particularly through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of COX Enzymes
Research has shown that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.02 | 0.01 | 2.0 |
| Compound B | 0.04 | 0.02 | 2.0 |
| Target Compound | TBD | TBD | TBD |
Biological Activity Studies
Several studies have evaluated the anti-inflammatory properties of pyrazole derivatives, including our compound of interest.
Case Study: Anti-inflammatory Activity
In a study conducted by Abdellatif et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant inhibition rates comparable to standard treatments like diclofenac.
- Findings :
- The most potent derivative showed an ED50 value significantly lower than that of diclofenac.
- Histopathological analysis revealed minimal gastric damage, indicating a favorable safety profile.
In Vitro Studies
In vitro assays demonstrated that the target compound effectively inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound possesses a favorable safety profile at therapeutic doses. However, further studies are needed to establish its long-term safety and potential side effects.
Scientific Research Applications
Pharmaceutical Applications
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Case Studies:
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties. A study demonstrated its effectiveness in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown that derivatives of this pyrazole compound can inhibit cancer cell proliferation. Further investigations are needed to elucidate the mechanisms involved.
Agrochemical Applications
The compound's trifluoromethyl groups enhance its bioactivity, making it suitable for use in agrochemicals.
Case Studies:
- Herbicidal Activity : Experimental data suggest that this compound exhibits herbicidal properties against various weed species. Field trials have shown effective control of target weeds without significant phytotoxicity to crops.
- Insecticidal Properties : The compound has also been evaluated for its insecticidal activity. Laboratory tests reveal that it can effectively repel or kill certain pest species, indicating its potential as an environmentally friendly pesticide.
Material Science Applications
Due to its unique chemical structure, this compound is being explored for applications in material science.
Case Studies:
- Polymer Synthesis : The incorporation of this pyrazole derivative into polymer matrices has been studied to enhance thermal stability and mechanical properties of the resulting materials.
- Coatings and Adhesives : Its chemical reactivity allows for potential use in developing advanced coatings and adhesives with improved performance characteristics.
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Reduced inflammation markers in vitro |
| Anticancer agents | Inhibited cancer cell proliferation | |
| Agrochemicals | Herbicides | Effective control of target weeds |
| Insecticides | Repelled or killed pest species | |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Coatings and adhesives | Improved performance characteristics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of the target compound and key analogs:
Impact of Substituents on Bioactivity
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound provides greater electronegativity and metabolic resistance compared to difluoromethyl analogs, which may degrade more readily in vivo .
- Carboxylic Acid Functionality : This group enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes (e.g., Factor Xa inhibitors) .
Preparation Methods
Cyclization of Furandione Derivatives
A patent-pending method involves reacting 4-benzoyl-5-phenyl-2,3-furandione with (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone to form a pyrazole-3-carboxylic acid derivative. While this route is effective for introducing carboxyl groups, adapting it to the target compound requires modifying starting materials to incorporate the 3-(trifluoromethyl)phenoxy group.
Direct Ortho-Metalation (DoM)
For 5-substituted pyrazoles, DoM of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with LDA (lithium diisopropylamide) at –40°C, followed by carboxylation, affords the carboxylic acid in one step. This method bypasses bromination but requires stringent temperature control.
Comparative Analysis of Methods
Optimization Challenges and Solutions
- Regioselectivity : The presence of two trifluoromethyl groups complicates substitution patterns. Using bulky bases (e.g., LDA) and low temperatures (–78°C) minimizes undesired side reactions.
- Solvent Effects : Ethanol and DMF are preferred for cyclocondensation and substitution, respectively, due to their ability to stabilize intermediates.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers and byproducts.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a pyrazole core substituted with a methyl group (position 1), a trifluoromethyl group (position 3), and a phenoxy group at position 5 bearing another trifluoromethyl substituent. The carboxylic acid at position 4 enhances polarity. Key properties include:
- Lipophilicity : The trifluoromethyl groups increase logP (XLogP3 ~2.4), favoring membrane permeability .
- Hydrogen bonding : The carboxylic acid (H-bond donor) and multiple electronegative substituents (H-bond acceptors) influence solubility and binding interactions .
- Rotatable bonds : Limited rotatability (2 bonds) suggests conformational rigidity, impacting target selectivity .
Q. What synthetic methodologies are reported for pyrazole-4-carboxylic acid derivatives?
A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines. For example:
- Ethyl acetoacetate reacts with phenylhydrazine to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid .
- Substituent introduction (e.g., trifluoromethyl groups) may require halogenation/fluorination steps or coupling reactions with pre-functionalized intermediates .
Q. How is the compound characterized structurally?
- X-ray crystallography : Used to confirm bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded dimers in pyrazole-carboxylic acids) .
- Spectroscopy :
- NMR : NMR identifies trifluoromethyl environments; NMR distinguishes aromatic protons and substituent effects .
- IR : Carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm) .
Advanced Research Questions
Q. How do substituent positions on the pyrazole ring affect biological activity?
Comparative studies on analogs reveal:
- Position 3 trifluoromethyl : Enhances metabolic stability and target affinity in antifungal agents (e.g., higher activity vs. difluoromethyl analogs) .
- Phenoxy vs. phenyl substituents : Oxygen linkage (phenoxy) increases flexibility and may alter binding kinetics in enzyme inhibition .
- Electron-withdrawing groups (e.g., -CF) improve resistance to oxidative degradation .
| Substituent Position | Biological Activity Trend | Reference |
|---|---|---|
| 3-CF | Antifungal ↑ | |
| 5-Phenoxy | Target selectivity ↑ |
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to isolate enantiomers and assess activity differences .
- Assay conditions : Standardize protocols (e.g., pH, solvent) to compare IC values across studies. For example, carboxylic acid deprotonation at physiological pH alters solubility .
- Computational modeling : MD simulations or QSAR analyses can predict binding modes and rationalize divergent results .
Q. How can computational methods optimize derivative design?
- Docking studies : Identify key interactions (e.g., hydrogen bonds between the carboxylic acid and target residues) .
- ADMET prediction : Tools like SwissADME assess bioavailability, with logP <5 and TPSA >60 Å as benchmarks for drug-likeness .
- DFT calculations : Evaluate electron distribution to guide substitution patterns (e.g., electron-deficient aromatic rings for π-stacking) .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in synthesis?
- HPLC-MS : Detects byproducts (e.g., unreacted intermediates) with <0.1% sensitivity .
- Elemental analysis : Validates purity (>95%) for publication-ready data .
- NMR spiking : Identifies residual solvents (e.g., DMF) using internal standards .
Q. How to address low solubility in biological assays?
- Salt formation : Convert carboxylic acid to sodium/potassium salts for aqueous compatibility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain compound stability without cytotoxicity .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show none?
- Structural analogs : Subtle differences (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) drastically alter target interactions .
- Microbial strains : Activity against Gram-positive vs. Gram-negative bacteria varies due to cell wall permeability differences .
- Resistance mechanisms : Efflux pump expression in clinical isolates may reduce efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
